molecular formula C45H57NO14 B1259552 Cabazitaxel-[d6]

Cabazitaxel-[d6]

货号 B1259552
分子量: 835.9 g/mol
InChI 键: BMQGVNUXMIRLCK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cabazitaxel is a taxane and antineoplastic agent which is currently used in the therapy of castration-resistant metastatic prostate cancer after failure of docetaxel. Therapy with cabazitaxel has been associated with a low rate of serum enzyme elevations, but has not been linked to cases of clinically apparent acute liver injury, although it can cause severe hypersensitivity infusion reactions which in some instances can be associated with acute liver injury.

科学研究应用

作用机制和耐药性

Cabazitaxel是一种新型紫杉醇,其作用机制类似于其他紫杉醇,稳定微管并抑制其去聚合,导致细胞周期停滞和凋亡。它对紫杉醇耐药的癌细胞系表现出活性,表明有潜力克服限制其他化疗药物疗效的耐药机制(Vrignaud et al., 2014; Villanueva et al., 2011)。

联合治疗

研究已探讨了Cabazitaxel与其他药物(如泼尼松和卡培他滨)联合使用,以增强疗效并管理转移性去势抵抗性前列腺癌(mCRPC)和其他晚期癌症。这些组合已显示出改善生存率并提供有利的安全性概况,扩大了对在一线治疗后病情进展的患者的治疗选择(Bono et al., 2010; Villanueva et al., 2011)。

晚期前列腺癌

Cabazitaxel在mCRPC患者中仍然具有活性,即使在紫杉醇和下一代雄激素受体通路靶向治疗后,也为患有晚期疾病的患者提供了重要的临床选择。该药在这种情况下的疗效强调了其在管理前列腺癌中的作用,特别是对那些已经耗尽其他治疗方法的患者(Al Nakouzi et al., 2015; Pezaro et al., 2014)。

前列腺癌以外的潜力

虽然Cabazitaxel主要在前列腺癌中进行研究,但其在其他癌症(包括肺癌、乳腺癌和胃癌)中的应用正在研究中。该药物能够穿透血脑屏障并在紫杉醇耐药肿瘤中保持疗效的能力表明其在肿瘤治疗中具有更广泛的潜力(Martin et al., 2016; Vrignaud et al., 2013)。

属性

IUPAC Name

[4-acetyloxy-1-hydroxy-15-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H57NO14/c1-24-28(57-39(51)33(48)32(26-17-13-11-14-18-26)46-40(52)60-41(3,4)5)22-45(53)37(58-38(50)27-19-15-12-16-20-27)35-43(8,36(49)34(55-10)31(24)42(45,6)7)29(54-9)21-30-44(35,23-56-30)59-25(2)47/h11-20,28-30,32-35,37,48,53H,21-23H2,1-10H3,(H,46,52)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMQGVNUXMIRLCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H57NO14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

835.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cabazitaxel-[d6]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cabazitaxel-[d6]
Reactant of Route 2
Reactant of Route 2
Cabazitaxel-[d6]
Reactant of Route 3
Cabazitaxel-[d6]
Reactant of Route 4
Reactant of Route 4
Cabazitaxel-[d6]
Reactant of Route 5
Cabazitaxel-[d6]
Reactant of Route 6
Cabazitaxel-[d6]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。